molecular formula C10H11BrO3 B13092308 (R)-3-(3-Bromophenoxy)butanoic acid

(R)-3-(3-Bromophenoxy)butanoic acid

Cat. No.: B13092308
M. Wt: 259.10 g/mol
InChI Key: CGNYYRLNHNACLI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(3-Bromophenoxy)butanoic acid is an organic compound that features a bromophenyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Bromophenoxy)butanoic acid typically involves the reaction of 3-bromophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-bromophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-Bromophenoxy)butanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenoxybutanoic acids, depending on the nucleophile used.

Scientific Research Applications

®-3-(3-Bromophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated phenols on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenol: Lacks the butanoic acid moiety, making it less versatile in certain applications.

    3-Phenoxybutanoic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Bromophenoxybutanoic acid: The position of the bromine atom can influence the compound’s properties and interactions.

Uniqueness

®-3-(3-Bromophenoxy)butanoic acid is unique due to the presence of both the bromophenyl and butanoic acid groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(3R)-3-(3-bromophenoxy)butanoic acid

InChI

InChI=1S/C10H11BrO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

CGNYYRLNHNACLI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC(=CC=C1)Br

Canonical SMILES

CC(CC(=O)O)OC1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.